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Introduction and Executive Summary

Mniopetal B is a naturally occurring secondary metabolite identified as a reverse transcriptase inhibitor. It
was first isolated from the fungal species Mniopetalum sp. 87256 and belongs to the chemical class of
drimane sesquiterpenoids [1] [2] [3]. This compound has attracted significant scientific interest due to its
potential as an antiviral agent, specifically for its ability to inhibit the reverse transcriptase of human
immunodeficiency virus (HIV)-1 [3]. The compound's unique structural characteristics, featuring a
naphthofuran core fused with a lactone ring and esterified with a hydroxy fatty acid chain, present both
intriguing bioactivity and substantial synthetic challenges [4] [2]. This technical guide provides a
comprehensive overview of Mniopetal B, covering its chemical identity, biological activity, sourcing,
synthetic approaches, and research applications, with particular emphasis on experimental protocols and data

presentation for scientific professionals engaged in drug discovery and development.

Chemical and Structural Profile

Mniopetal B possesses a complex molecular architecture that contributes to its biological function and
physicochemical properties. The compound's structure has been elucidated through various analytical

techniques, and its total synthesis has been achieved, confirming the absolute stereochemistry [4] [3].

e Molecular Formula: C2sH3s0s [1] [2]
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e Molecular Weight: 466.56 g/mol [1] [2]

e CAS Registry Number: 158760-99-7 [1]

¢ IUPAC Name: 4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H,3H,6H,6aH,7H,8H,9H,10H,10bH-
naphtho[1,8a-c]furan-9-yl 2-hydroxydecanoate [2]

e Structural Classification: Naphthofuran derivative specifically categorized as a drimane
sesquiterpenoid [2] [3]

The chemical structure of Mniopetal B consists of a naphthofuran core—a furan ring fused to a
naphthalene moiety—with multiple oxygen-containing functional groups including formyl, hydroxyl, and
lactone carbonyl, esterified with 2-hydroxydecanoic acid [2]. This combination of polar functional groups

and lipophilic regions contributes to its molecular properties and biological interactions.

Table 1: Comprehensive Physicochemical Properties of Mniopetal B

Property Value Prediction Method
Molecular Weight 466.56 g/mol Experimental [1]
XLogP 2.85 ChemAxon [2]
Hydrogen Bond Donors 3 ChemAXxon [2]
Hydrogen Bond Acceptors 8 ChemAxon [2]
Rotatable Bonds 11 ChemAxon [2]
Topological Polar Surface Area 130.36 A2 ChemAxon [2]
Water Solubility 0.065 g/L ALOGPS [2]
pKa (Strongest Acidic) 11.84 ChemAxon [2]
pKa (Strongest Basic) -3.5 ChemAxon [2]
Bioavailability Score 0.55 SwissADME
Rule of Five Compliance Yes ChemAxon [2]
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Biological Activity and Mechanism of Action

Mniopetal B demonstrates significant biological activity as a reverse transcriptase inhibitor, positioning it
as a promising candidate for antiviral drug development, particularly against HIV [1] [3]. Reverse
transcriptase is a crucial enzyme in the life cycle of retroviruses like HIV, responsible for converting viral
RNA into DNA, which then integrates into the host genome. Inhibition of this enzyme effectively blocks

viral replication.

The compound's mechanism involves binding to HIV-1 reverse transcriptase and inhibiting its enzymatic
activity, thereby preventing the conversion of viral RNA to proviral DNA [3]. While the precise molecular
interactions and binding site require further elucidation, the structural complexity of Mniopetal B suggests

potential for unique binding characteristics compared to conventional reverse transcriptase inhibitors.

The following diagram illustrates the proposed mechanism of action of Mniopetal B as a reverse

transcriptase inhibitor in the context of HIV replication:

HIV Viral RNA

Inhibits

Mniopetal B

Click to download full resolution via product page
> Proposed mechanism of Mniopetal B inhibition of HIV reverse transcriptase.

Mniopetal B belongs to a family of related compounds isolated from the same fungal source, including

Mniopetals A, C, D, E, and F, several of which also demonstrate reverse transcriptase inhibitory activity [4]
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[3]. This structural family provides valuable insights into structure-activity relationships that can guide

medicinal chemistry optimization.

Natural Source and Isolation

Mniopetal B is naturally produced by the fungal species Mniopetalum sp. 87256 [1] [2]. This
basidiomycete fungus represents the primary known source of this compound in nature. The isolation process
typically involves extraction of fungal mycelia or culture broth with organic solvents, followed by multiple
chromatographic purification steps to separate Mniopetal B from related compounds and cellular

constituents.

The following workflow outlines the key stages in the isolation and characterization of Mniopetal B from its

natural source:
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> Workflow for isolation and characterization of Mniopetal B from natural source.

Synthetic Approaches and Strategies

The complex molecular architecture of Mniopetal B has prompted the development of innovative synthetic
strategies to enable sufficient material supply for biological evaluation and structure-activity relationship
studies. Multiple research groups have reported successful total syntheses of Mniopetal B and related

analogs [4] [5] [3].
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Key Synthetic Methodologies

The total synthesis of Mniopetal B employs several sophisticated chemical transformations to establish its

stereochemically dense framework:

e Sharpless Asymmetric Dihydroxylation: This reaction is utilized to introduce chiral centers with
high enantioselectivity early in the synthetic sequence [4].

¢ Intramolecular Diels-Alder Reaction: A key cyclization step that constructs the complex fused ring
system with appropriate stereochemistry [4] [3].

¢ Selective Esterification: Critical for introducing the 2-hydroxydecanoate moiety at the equatorial
hydroxy group adjacent to an axial hydroxy function, demonstrating challenging chemoselectivity [4].

¢ Horner-Emmons Carbon Elongation: Employed for constructing the butenolide moiety with precise
stereocontrol [3].

The following diagram illustrates the strategic bond disconnections and key transformations in a

representative total synthesis of Mniopetal B:
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> Key strategic transformations in the total synthesis of Mniopetal B.

Synthetic Challenges and Solutions

The synthesis of Mniopetal B presents multiple challenges, including the establishment of multiple

stereocenters, construction of the strained tricyclic system, and introduction of sensitive functional groups.
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The implemented solutions include:

Use of chiral auxiliaries and asymmetric catalysis to control stereochemistry
Stepwise ring construction to manage ring strain and regiochemistry

Protecting group strategies to enable selective functionalization
Late-stage introduction of sensitive aldehyde and ester functionalities

These synthetic achievements have not only provided access to the natural product but also enabled the
preparation of structural analogs for biological evaluation and the confirmation of its absolute

stereochemistry [3].

Experimental Protocols and Research Applications

In Vitro Reverse Transcriptase Inhibition Assay

The primary biological activity of Mniopetal B can be evaluated using established reverse transcriptase

inhibition assays. The following protocol outlines the key steps for assessing its inhibitory activity:

Table 2: Reverse Transcriptase Inhibition Assay Protocol

Step Parameter Specifications
1. Enzyme HIV-1 Reverse Commercially available recombinant enzyme
Preparation Transcriptase
2. Substrate Mix Template-Primer Poly(rA)/oligo(dT) or similar template-primer
system

Radioactive Label [3H]-TTP or similar labeled nucleotide

Buffer Tris-HCI (pH 8.0), MgClz, KCI, DTT
3. Compound Mniopetal B Concentration  Serial dilutions (typically 0.1-100 uM)
Treatment

Solvent Control DMSO (final concentration <1%)
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Step Parameter

Positive Control

4. Reaction Incubation Temperature
Conditions

Reaction Time

Termination Method

5. Detection & Measurement Method

Analysis

Data Analysis

Compound Sourcing and Handling

Specifications

Known RT inhibitor (e.g., Nevirapine)

37°C

60 minutes

TCA precipitation or specific binding to DEAE
filters

Scintillation counting

ICso calculation from dose-response curve

For research purposes, Mniopetal B is commercially available from specialized chemical suppliers such as

MedChemExpress, with the following specifications:

e Catalog Number: HY-N14285 [1]

e Purity: Available in various purifications, typically >95% by HPLC [1]

e Form: Solid powder

e Storage: Store at recommended conditions as per Certificate of Analysis [1]
¢ Handling: For research use only; not for human consumption [1]

Important Note: Mniopetal B is classified as a controlled substance in certain territories and may be subject

to purchase restrictions [1].

Research Implications and Future Directions

Mniopetal B represents a promising starting point for the development of novel antiviral agents, particularly

against HIV. Its natural product origin provides a structurally unique scaffold that may offer advantages over

existing reverse transcriptase inhibitors in terms of resistance profiles and mechanism of action.
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Future research directions should focus on:

e Structure-Activity Relationship (SAR) Studies: Systematic modification of Mniopetal B's structure
to optimize potency, selectivity, and drug-like properties

¢ Mechanistic Elucidation: Detailed biophysical and structural studies to characterize its binding
mode with reverse transcriptase

¢ Resistance Profile: Evaluation of activity against clinically relevant mutant strains of HIV reverse
transcriptase

¢ Preclinical Development: Assessment of pharmacokinetics, metabolism, and toxicology to establish
therapeutic potential

The successful total synthesis of Mniopetal B and related compounds [4] [3] provides a solid foundation for
these medicinal chemistry efforts, enabling the preparation of sufficient quantities for comprehensive

biological evaluation and the generation of synthetic analogs.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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